3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (abbreviated as EFPT) is a small organic molecule that has been studied by researchers for its potential applications in scientific research. EFPT has a unique structure, with a nitrogen atom surrounded by three methyl groups and a fluorine atom. It has been found to have a wide range of applications in biochemistry, pharmacology, and other areas of research.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the potential antimicrobial and antifungal applications of compounds related to "3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione." For instance, the Thorpe–Ziegler-type reaction involving related compounds has been investigated, yielding derivatives that were tested for antibacterial and antifungal activity (Lebedyeva et al., 2012). Moreover, novel chromone-pyrimidine coupled derivatives have been synthesized, displaying significant antifungal and antibacterial properties, which highlights the role of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).
Synthesis of Novel Compounds
The chemical synthesis of novel compounds featuring the "3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" scaffold has been a subject of interest. Research has focused on developing environmentally friendly, rapid, and convenient synthesis methods for these compounds, contributing to the field of synthetic chemistry and offering potential new therapeutic agents (Ashraf et al., 2019).
Molecular Properties Studies
Studies on the molecular properties of compounds related to "3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" have provided insights into their electronic structures, molecular electrostatic potential, and interactions among different orbitals. These studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (Prasad et al., 2010).
properties
IUPAC Name |
3-ethyl-6-(5-fluoropyridin-3-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-15-10(16)4-9(14-11(15)17)7-3-8(12)6-13-5-7/h3-6H,2H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGQTGARKSGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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